
1,3-Dioxane, 5-methylene-2-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylene-2-(p-tolyl)-1,3-dioxane: is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylene-2-(p-tolyl)-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of p-tolyl aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or benzene, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of 5-Methylene-2-(p-tolyl)-1,3-dioxane can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can be incorporated into the industrial production process to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylene-2-(p-tolyl)-1,3-dioxane can undergo various types of chemical reactions, including:
Oxidation: The methylene group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation. The reactions are typically conducted at elevated temperatures.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methylene-2-(p-tolyl)-1,3-dioxane is used as a building block in organic synthesis
Biology: The compound has potential applications in the development of biologically active molecules. Its dioxane ring structure is found in several natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.
Medicine: Research has shown that derivatives of 5-Methylene-2-(p-tolyl)-1,3-dioxane exhibit antimicrobial, antifungal, and anticancer activities. These derivatives are being investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: In the industrial sector, 5-Methylene-2-(p-tolyl)-1,3-dioxane is used as a precursor in the synthesis of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for use in various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Methylene-2-(p-tolyl)-1,3-dioxane and its derivatives depends on the specific biological target and the nature of the functional groups present in the molecule. In general, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors, resulting in the observed biological activities.
Comparación Con Compuestos Similares
1,3-Dioxane: A simple dioxane compound without the methylene and p-tolyl groups.
2-Methyl-1,3-dioxane: A dioxane compound with a methyl group at the 2-position.
4-Methyl-1,3-dioxane: A dioxane compound with a methyl group at the 4-position.
Uniqueness: 5-Methylene-2-(p-tolyl)-1,3-dioxane is unique due to the presence of both the methylene group and the p-tolyl group. These functional groups impart specific chemical properties to the compound, such as increased reactivity and the ability to undergo various chemical transformations. Additionally, the presence of the p-tolyl group enhances the compound’s potential for biological activity, making it a valuable scaffold for drug discovery and development.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-methylidene-2-(4-methylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C12H14O2/c1-9-3-5-11(6-4-9)12-13-7-10(2)8-14-12/h3-6,12H,2,7-8H2,1H3 |
Clave InChI |
AMPINRSSSGTJTN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2OCC(=C)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



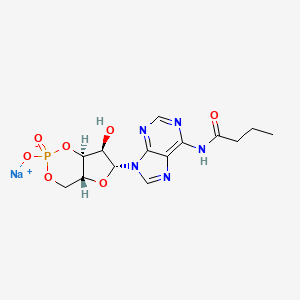



![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)
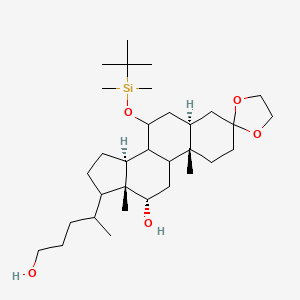
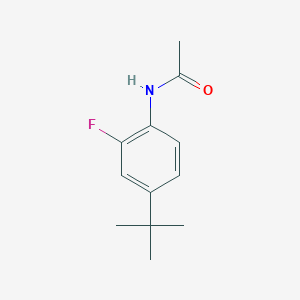

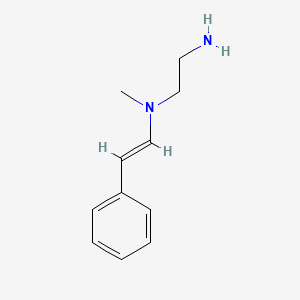
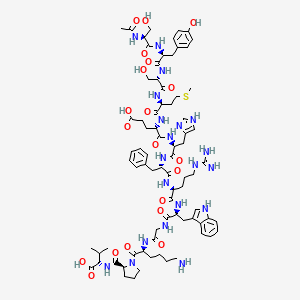
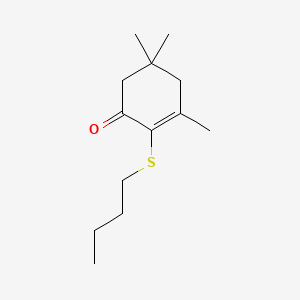

![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
